molecular formula C17H19N3O5S B12453850 N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide

N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide

Cat. No.: B12453850
M. Wt: 377.4 g/mol
InChI Key: LBAJMXKPIAPBLV-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide typically involves the reaction of 4-(diethylsulfamoyl)aniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: The major product is N-[4-(diethylsulfamoyl)phenyl]-2-aminobenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its potential therapeutic activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(diethylsulfamoyl)phenyl]acetamide
  • N-[4-(diethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide
  • N-[4-(diethylsulfamoyl)phenyl]-2-(2-naphthyloxy)acetamide

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a diethylsulfamoyl group

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C17H19N3O5S/c1-3-19(4-2)26(24,25)14-11-9-13(10-12-14)18-17(21)15-7-5-6-8-16(15)20(22)23/h5-12H,3-4H2,1-2H3,(H,18,21)

InChI Key

LBAJMXKPIAPBLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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